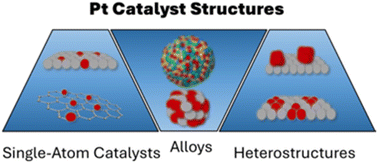Recent advances towards increasing the Pt utilization efficiency for hydrogen evolution reaction: a review
Inorganic Chemistry Frontiers Pub Date: 2023-10-23 DOI: 10.1039/D3QI01656K
Abstract
The development of clean and sustainable energy sources is vital to address energy and environmental challenges. The generation of green hydrogen using efficient hydrogen evolution electrocatalysts is one of the promising approaches towards this goal. Among various HER electrocatalysts studied to date, Pt remains one of the most active catalysts which shows superior HER performance. However, its high cost due to scarcity impedes its potential large-scale commercialization at low cost. Therefore, increasing the Pt utilization efficiency without hampering its catalytic activity is the prime goal. In this review we will discuss recent progress made in increasing Pt utilization efficiency. The review starts by summarizing the basic mechanism and fundamentals of the HER. Then, in the next three sections recent progress made towards increasing Pt utilization efficiency by forming Pt alloys, heterostructures and single-atom Pt catalysts is discussed in detail. In the last section we discuss the role of pH and supporting cations in altering the HER rate on the surface of Pt catalysts. This research topic has not been much discussed in reviews and various mechanisms have been proposed for its basis, which are also presented. We hope that this review will help researchers better understand the recent advances made in improving Pt utilization efficiency.


Recommended Literature
- [1] Nb and Zr modified MWW zeolites – characterisation and catalytic activity
- [2] Catalytic coupling of CO2 with epoxide by metal macrocycles functionalized with imidazolium bromide: insights into the mechanism and activity regulation from density functional calculations†
- [3] One-step synthesis of silver nanoparticle-filled nylon 6 nanofibers and their antibacterial properties
- [4] Contents list
- [5] Deprotonation induced formation of Möbius aromatic [32]heptaphyrins†
- [6] Cellulose modification by polymer grafting: a review
- [7] Deoxygenative arylation of secondary amides by merging iridium catalysis with electrochemical radical cross-coupling†
- [8] DNA-based routes to semiconducting nanomaterials
- [9] Vault, viral, and virus-like nanoparticles for targeted cancer therapy
- [10] Angular momentum alignment of Cl(2P3/2) in the 308 nm photolysis of Cl2 determined using Fourier moment velocity-map imaging

Journal Name:Inorganic Chemistry Frontiers
Research Products
-
CAS no.: 101713-87-5
-
CAS no.: 189337-28-8
-
CAS no.: 108561-00-8









